Product packaging for 2,7-Dioxaspiro[4.4]nonan-4-one(Cat. No.:)

2,7-Dioxaspiro[4.4]nonan-4-one

Cat. No.: B12985006
M. Wt: 142.15 g/mol
InChI Key: OHXYFFULBIKILB-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Spirocyclic Systems: The Dioxaspiro[4.4]nonane Framework

According to IUPAC nomenclature, the name 2,7-Dioxaspiro[4.4]nonan-4-one precisely describes its structure. The prefix "spiro" indicates the presence of a spirocyclic system. The numbers in the brackets, [4.4], denote the number of carbon atoms in each ring, excluding the spiro atom itself. In this case, both rings are five-membered. The term "nonane" signifies a total of nine atoms in the bicyclic system (4 + 4 + 1 spiro atom). The prefixes "2,7-dioxa" indicate the replacement of carbon atoms at the 2nd and 7th positions with oxygen atoms, and the suffix "-4-one" points to a ketone functional group at the 4th position.

The Dioxaspiro[4.4]nonane framework is a key structural motif found in various natural products and synthetically important molecules. The arrangement of the two heterocyclic rings around the central spiro carbon atom imparts a three-dimensional and rigid structure to the molecule. This unique geometry is often associated with specific biological activities and material properties.

Historical Context and Evolution of Synthetic Chemical Research on Dioxaspiroketones

The study of spiro compounds has a rich history dating back to the late 19th century. One of the earliest related examples is the synthesis of 1,6-Dioxaspiro[4.4]nonan-2,7-dione, first reported in 1889 by J. Volhard through the heating of succinic acid or its anhydride. wikipedia.org This early work laid the foundation for the exploration of dioxaspiro compounds.

Over the decades, the synthesis of dioxaspiroketones has evolved significantly. Early methods often relied on harsh reaction conditions and offered limited control over stereochemistry. However, the development of modern synthetic methodologies has enabled more efficient and selective preparations. For instance, recent research has demonstrated the use of gold(I) catalysis for the mild and highly efficient cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids to produce substituted 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.com This highlights a shift towards more sophisticated and atom-economical synthetic strategies.

Positioning of this compound within the Broader Academic Research Landscape of Spirocompounds

Spirocompounds, in general, are of significant interest in various fields of chemical research. Their rigid, three-dimensional structures make them attractive scaffolds in medicinal chemistry, materials science, and catalysis. The incorporation of heteroatoms, as in dioxaspiroketones, further expands their potential applications by introducing sites for hydrogen bonding and altering their electronic properties.

While specific research on this compound is not extensively documented in publicly available literature, the broader class of dioxaspiroketones is recognized for its potential. For example, derivatives of the closely related 2,7-dioxaspiro[4.4]nonane-1,6-dione scaffold have been investigated for their biological activities. mdpi.com The presence of lactone and ketone functionalities provides reactive sites for further chemical transformations, making them valuable building blocks in the synthesis of more complex molecules.

The academic interest in spirocycles has been steadily increasing, with a focus on developing novel synthetic routes and exploring their utility in drug discovery and materials science. mdpi.com Given this trend, it is plausible that this compound and its derivatives could serve as important intermediates or target molecules in future research endeavors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B12985006 2,7-Dioxaspiro[4.4]nonan-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2,7-dioxaspiro[4.4]nonan-4-one

InChI

InChI=1S/C7H10O3/c8-6-3-10-5-7(6)1-2-9-4-7/h1-5H2

InChI Key

OHXYFFULBIKILB-UHFFFAOYSA-N

Canonical SMILES

C1COCC12COCC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2,7 Dioxaspiro 4.4 Nonan 4 One and Its Direct Derivatives

Direct Synthetic Strategies for the 2,7-Dioxaspiro[4.4]nonan-4-one Scaffold

The direct synthesis of the this compound scaffold has been explored through various routes, often involving the cyclization of carefully designed precursors. One notable approach involves the acid-induced ring-closure of diols. For instance, the cyclization of 2,2-dimethallyl-1,3-propanediol in the presence of a mineral acid leads to the formation of 3,3,8,8-tetramethyl-2,7-dioxaspiro[4.4]nonane in excellent yield. cdnsciencepub.com This reaction proceeds vigorously, highlighting the reactivity of the methallyl double bond in forming the two tetrahydrofuran (B95107) rings that constitute the spiro[4.4]nonane system. cdnsciencepub.com

While the literature provides specific examples for substituted derivatives, the fundamental principles can be extrapolated to the synthesis of the parent ketone. A common strategy for spiroketal formation, in general, is the acid-catalyzed dehydration of a suitable dihydroxy ketone. thieme-connect.com This method is particularly effective for thermodynamically favored anomeric spiroketals. thieme-connect.com

Synthetic Approaches to Structurally Related Dioxaspiro[4.4]nonane Ketones (e.g., 1,7-Dioxaspiro[4.4]nonan-4-one)

The synthesis of structurally related dioxaspiro[4.4]nonane ketones, such as 1,7-Dioxaspiro[4.4]nonan-4-one, often provides valuable insights applicable to the target molecule. A stereoselective route to 1,6-Dioxaspiro[4.4]non-3-en-2-ones has been developed using the SnCl₄-mediated reaction of cyclopropyl (B3062369) alkyl ketones with α-ketoesters. nih.gov This process involves a sequential reaction that yields the desired spiroketal framework with high stereoselectivity. nih.gov

Another relevant strategy involves the oxidation of substituted furans. For instance, the oxidation of 2-trimethylsilylfurans with meta-chloroperbenzoic acid (mCPBA) can generate but-2-en-4-olides, which can then undergo an intramolecular Michael addition to form the spiro skeleton.

Multi-Step Conversions and Elucidation of Key Intermediates

Multi-step sequences are frequently employed to construct the dioxaspiro[4.4]nonane core, allowing for greater control over stereochemistry and functional group placement. A key intermediate in many spiroketal syntheses is a dihydroxy ketone, which can be cyclized under acidic conditions. thieme-connect.com The formation of this intermediate is a critical step, and its stability and reactivity determine the efficiency of the subsequent spiroketalization.

In some approaches, a hemiketal intermediate is formed first. For example, in the palladium-catalyzed heterocyclisation of dihydroxyketones, the alcohol attacks the carbonyl group to form a hemiketal, which then undergoes further reaction to yield the spiroketal. rsc.org The stereochemical outcome of the reaction can be influenced by the conformation of this hemiketal intermediate. rsc.org

General Synthetic Principles and Catalytic Methods Applicable to the Dioxaspiro[4.4]nonane Skeleton

The synthesis of the dioxaspiro[4.4]nonane skeleton benefits from a range of general synthetic principles and catalytic methods developed for spiroketal construction. These methods offer alternatives to traditional acid-catalyzed cyclizations, which may not be suitable for substrates with acid-labile functional groups. thieme-connect.com

Intramolecular Cyclization Reactions for Spirocenter Formation

The formation of the spirocenter is a pivotal step in the synthesis of dioxaspiro[4.4]nonanes. Intramolecular cyclization reactions are a powerful tool for achieving this transformation. These reactions can be promoted by various catalysts and reagents, including transition metals and hypervalent iodine compounds. beilstein-journals.org

A notable example is the intramolecular ipso-halocyclization of 4-(p-unsubstituted-aryl)-1-alkynes, which yields spiro rsc.orgmdpi.comtrienones. acs.org This method demonstrates the potential for creating spirocyclic systems through the formation of a new ring at a substituted aromatic position. acs.org Another approach involves the intramolecular trapping of spiro radicals to form complex spirocyclic products. bohrium.com

Cyclization Strategy Precursor Type Key Features Reference(s)
Acid-induced ring-closureDiols with double bondsVigorous reaction, high yield cdnsciencepub.com
Intramolecular Michael additionBut-2-en-4-olidesForms spiro skeleton from furan (B31954) derivatives
Intramolecular ipso-halocyclization4-(p-unsubstituted-aryl)-1-alkynesForms spiro rsc.orgmdpi.comtrienones acs.org
Ketal-tethered intramolecular Diels-AlderKetal-tethered trienesHighly endo-selective, forms oxadecalin spiroketal core nih.gov
Organocatalytic spirocyclizationIn situ generated aminoisobezofulvenesEnantioselective, forms benzospirononanes nih.gov

Cascade and Tandem Reaction Sequences in Spiroketal Synthesis

Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of spiroketals by combining multiple transformations in a single pot. These sequences minimize the need for purification of intermediates, saving time and resources.

Transition metals are often employed to catalyze these cascade reactions. rsc.org For instance, a gold and iridium sequential catalytic system has been used for the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols/alkynamides to produce spiroketals and spiroaminals. nih.gov This process involves the in situ generation of exocyclic vinyl ethers or enamides, which then undergo asymmetric allylation/spiroketalization. nih.govresearchgate.net

Hypervalent iodine reagents can also mediate cascade annulation reactions. For example, the reaction of diarylacetylenes with a Lewis acid and a hypervalent iodine reagent can lead to the formation of fused spiro polycyclic compounds. beilstein-journals.org

Application of Gold(I)-Catalyzed Cyclizations to Spiroketal Scaffolds

Homogeneous gold catalysts have become a valuable tool in the synthesis of complex natural products, including those containing spiroketal motifs. rsc.org Gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack, facilitating cyclization reactions under mild conditions. mdpi.comresearchgate.net

A highly efficient method for the synthesis of substituted 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid. mdpi.comresearchgate.net This reaction proceeds smoothly to give the desired products in quantitative yields. mdpi.com Gold(I) catalysts have also been used in the cycloisomerization of alkynediols to form spiroketals. beilstein-journals.orgbeilstein-journals.org For example, gold(I) chloride can effectively catalyze the cycloisomerization of a homopropargyl alcohol to a 5,5-spiroketal. beilstein-journals.org

Furthermore, gold-catalyzed tandem reactions have been developed for the construction of functionalized spiroketals. A gold-catalyzed tandem spiroketalization of epoxyalkynes, accompanied by an epoxide rearrangement to an allylic alcohol, provides a facile route to unsaturated spiroketals. acs.org

Gold(I)-Catalyzed Reaction Substrate Product Key Features Reference(s)
Cyclization2,2-bis(3-arylprop-2-yn1-yl)malonic acid3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dionesMild conditions, quantitative yields mdpi.comresearchgate.net
CycloisomerizationAlkynediolsSpiroketalsHigh activity and selectivity beilstein-journals.orgbeilstein-journals.orgmdpi.com
Tandem Spiroketalization/RearrangementEpoxyalkynesAllylic alcohol containing spiroketalsForms functionalized spiroketals acs.org
Multicomponent CouplingAlkynols, anilines, and glyoxylic acidSpiroketalsEnantioselective, uses a gold-phosphate catalytic system acs.org

Sonochemical Catalysis in Dioxaspiro[4.4]nonane System Construction

Ultrasound-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to reduced reaction times, improved yields, and enhanced product purity compared to conventional methods. nih.govbeilstein-journals.org The application of ultrasonic irradiation, known as sonochemistry, facilitates chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. rsc.org This process generates localized hot spots with transient high temperatures and pressures, accelerating reaction rates.

While direct sonochemical catalysis for the specific synthesis of this compound is not extensively documented in dedicated studies, the principles of ultrasound-assisted synthesis are applicable to the formation of related spiroketal systems. For instance, the synthesis of 1,4-dioxaspiro compounds derived from oleic acid has been successfully achieved using sonochemical methods. researchgate.net In one study, two novel 1,4-dioxaspiro compounds were synthesized from methyl 9,10-dihydroxyoctadecanoate with cyclopentanone (B42830) and cyclohexanone (B45756) using a montmorillonite (B579905) KSF catalyst under ultrasonic irradiation. researchgate.net Another report highlights the use of sonochemical methods to synthesize spiro compounds from oleic acid derivatives. These examples demonstrate the potential of sonochemistry to promote the necessary ketalization reactions for constructing spiro frameworks. The benefits of ultrasound, such as increased reaction rates and efficiency, suggest its utility in the synthesis of the 2,7-dioxaspiro[4.4]nonane system, potentially under milder conditions and with higher throughput. nih.govrsc.org

Chemo- and Regioselective Considerations in Spiroketal Synthesis

The synthesis of spiroketals, including this compound, requires careful control of chemo- and regioselectivity, particularly when multiple reactive functional groups are present. Chemo- and regioselective additions of nucleophiles are crucial for constructing the desired frameworks while avoiding side reactions. nih.gov

A significant challenge in spiroketal synthesis is directing the cyclization to the desired oxygen atoms, especially in polyhydroxylated precursors. Protecting groups are often employed to mask competing nucleophiles. benthamdirect.comingentaconnect.com For example, in a gold-catalyzed synthesis of unsaturated spiroketals, an acetonide protecting group was used to regulate the reaction sequence, ensuring the desired spiroketal was formed in good yield and diastereoselectivity. acs.org The acetonide masks a competing hydroxyl group, allowing the intended nucleophile to react selectively. benthamdirect.comingentaconnect.com

Transition metal catalysis offers an alternative to traditional acid-catalyzed methods, providing a pathway to control regioselectivity. researchgate.net Gold(I) catalysts, for instance, have been shown to effectively catalyze the cycloisomerization of alkynyl diols to form spiroketals. researchgate.net In some cases, the choice of catalyst and reaction conditions can overcome the inherent thermodynamic preferences of the molecule, leading to the formation of less stable, or "kinetic," spiroketal isomers. nih.gov

The following table summarizes different catalytic systems and their impact on the regioselective synthesis of spiroketals.

Catalyst SystemPrecursor TypeKey OutcomeReference
AuClAlkynyl diol with acetonide protecting groupControlled regioselectivity by masking a competing nucleophile, leading to good yields and diastereoselectivities. acs.org
Gold(I) complexesAlkynyl diolsEffective cycloisomerization to form spiroketals. researchgate.net
Chiral Phosphoric AcidsMonosaccharide-based diolsCatalyst-controlled regiodivergent acetal (B89532) protection. nih.gov
Rhenium(VII) oxide (Re₂O₇)Diketo diols with a tetherTethering creates an energetic bias for a specific stereoisomer, enabling stereoselective synthesis of bis-spiroketals. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The biological activity of spiroketal-containing natural products is often dependent on their stereochemistry. beilstein-journals.org Consequently, the development of stereoselective and asymmetric methods for the synthesis of chiral spiroketals, including analogues of this compound, is a major focus of synthetic organic chemistry. sioc-journal.cn

Development of Enantioselective Protocols for Spiroketal Construction

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Various catalytic asymmetric methods have been developed for the construction of chiral spiroketals. sioc-journal.cn These methods often employ chiral catalysts to control the stereochemical outcome of the spiroketalization reaction.

One notable approach involves the use of bifunctional aminothiourea catalysts. nih.gov These organocatalysts mediate an intramolecular hemiacetalization/oxy-Michael addition cascade, resulting in the formation of spiroketal structures with high enantioselectivity. nih.gov The catalyst's ability to form multiple hydrogen bonds with the substrate is key to this stereocontrol. nih.gov

Another powerful strategy is the use of chiral phosphoric acids (CPAs) as catalysts. nih.gov CPAs have been successfully employed in enantioselective and diastereoselective spiroketalizations. Dual-catalyst systems, such as a combination of an iridium catalyst and a Brønsted acid, have also been reported for the asymmetric synthesis of bisbenzannulated spiroketals, achieving high diastereo- and enantioselectivities. rsc.org In this system, the chiral iridium catalyst controls the enantioselectivity, while the Brønsted acid promotes a thermodynamically controlled epimerization process to enhance diastereoselectivity. rsc.org

The following table summarizes selected enantioselective protocols for spiroketal synthesis.

Catalytic SystemReaction TypeKey FeatureReference
Bifunctional aminothioureaIntramolecular hemiacetalization/oxy-Michael addition cascadeMultipoint recognition by the catalyst through hydrogen bonding imparts high enantioselectivity. nih.gov
Chiral Phosphoric Acids (CPAs)Enantioselective and diastereoselective spiroketalizationsCatalyst-controlled stereoselectivity. nih.gov
Ir/Brønsted acid dual-catalystAsymmetric cascade reactionChiral iridium catalyst controls enantioselectivity, while the Brønsted acid controls diastereoselectivity. rsc.org
Rhodium-catalyzed hydrogenationAsymmetric hydrogenation of α-dehydroamino acid estersUtilizes chiral spiroketal bisphosphine ligands to achieve high enantioselectivity. acs.org

Diastereoselective Approaches and Control of Spirocenter Stereochemistry

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In spiroketal synthesis, controlling the stereochemistry of the spirocenter is a primary challenge, as it can often isomerize under acidic conditions. mdpi.com However, many natural products exist as the thermodynamically most stable isomer, which can be an advantage in synthesis. mdpi.com

Various strategies have been developed to achieve diastereocontrol. One approach involves substrate-based control, where the stereochemistry of the starting material dictates the outcome of the spiroketalization. Tethering, for instance, can be used to direct the formation of a specific stereoisomer by creating an energetic bias, which is particularly useful in the synthesis of bis-spiroketals where multiple stereoisomers are possible. nih.govresearchgate.net

Reagent-based control offers another avenue for diastereoselectivity. For example, the use of zinc salts can override normal steric biases through chelation control, guiding the formation of otherwise thermodynamically disfavored spiroketal stereoisomers. beilstein-journals.org This has been demonstrated in the stereocontrolled synthesis of cephalosporolides E and H. beilstein-journals.org Furthermore, the stereochemistry of substituents on the precursor can influence the stereochemical outcome at the spirocenter. acs.org

The following table highlights different approaches to achieve diastereoselectivity in spiroketal synthesis.

ApproachMethodExampleReference
Substrate-based controlTetheringSynthesis of the pinnatoxin bis-spiroketal core, where a single stereocenter directs the formation of three new stereocenters. nih.gov
Reagent-based controlChelation with zinc saltsStereocontrolled synthesis of cephalosporolides E and H, accessing contra-thermodynamic spiroketal stereoisomers. beilstein-journals.org
Catalyst-based controlIr/Brønsted acid dual-catalysisHigh diastereoselectivity is attributed to a Brønsted acid-promoted thermodynamically controlled epimerization process. rsc.org
Kinetic spirocyclizationGlycal epoxide approachProvides stereocontrolled access to either spiroketal anomer individually, independent of thermodynamic stability. nih.gov

Utilizing Carbohydrate-Derived Precursors for Chiral Induction in Spiroketal Synthesis

Carbohydrates represent a readily available source of enantiopure starting materials, often referred to as the "chiral pool". wikipedia.org Their inherent chirality can be effectively transferred to the target molecule, making them valuable precursors in the synthesis of chiral spiroketals. rsc.org

The synthesis of various spiroketal-containing natural products has been achieved using carbohydrates as chiral starting materials. For example, the total synthesis of acortatarin A and B, which are pyrrolomorpholine spiroketals, employed 2-deoxy-D-ribose and D-arabinose as chiral pool materials. rsc.org Homologation and epoxidation of these sugars provided the necessary electrophiles for subsequent reactions leading to the spiroketal core. rsc.org Similarly, the synthesis of lycibarbarines A-C utilized 2-deoxy-D-ribose to establish the correct stereochemistry. chemrxiv.org

The use of carbohydrate-derived precursors often involves a series of transformations, including protection, deprotection, oxidation, and cyclization steps, to build the spiroketal framework. nih.gov The stereocenters present in the carbohydrate backbone guide the stereochemical outcome of these reactions, leading to the formation of specific stereoisomers of the target spiroketal. This strategy has proven to be highly effective for the synthesis of complex, biologically active molecules. scholaris.ca

The following table provides examples of carbohydrate precursors used in the synthesis of chiral spiroketals.

Carbohydrate PrecursorTarget SpiroketalKey Synthetic StepsReference
2-Deoxy-D-ribose and D-arabinoseAcortatarin A and B, Shensongine B and CHomologation, epoxidation, N-alkylation of pyrrole, oxidation, deprotection, and acid-catalyzed spirocyclization. rsc.org
2-Deoxy-D-riboseLycibarbarines A-CWittig methylenation, protection, epoxidation, N-alkylation, and acid-mediated spiroketalization. chemrxiv.org
D- and L-sugars10-deoxy-1,6-dioxaspiro[4.5]decane and 4-deoxy-6,8-dioxabicyclo[3.2.1]octane frameworksRadical/polar sequence triggered by alkoxyl radicals on C-glycosyl substrates. researchgate.net

Chemical Transformations and Derivatization Strategies for 2,7 Dioxaspiro 4.4 Nonan 4 One

Reactivity Profiles of the Ketone Functionality at Position 4

The ketone at the C4 position is a primary site for chemical modification. Its reactivity is influenced by the steric environment imposed by the spirocyclic framework and the electronic effects of the adjacent ether oxygen atoms.

The reduction of the ketone group in 2,7-Dioxaspiro[4.4]nonan-4-one yields the corresponding secondary alcohol, 2,7-Dioxaspiro[4.4]nonan-4-ol achmem.com. This transformation is a fundamental step in the synthesis of chiral intermediates and more complex molecular scaffolds. While specific literature on the reduction of this exact ketone is limited, established methods for the reduction of analogous spirocyclic ketones provide a clear precedent.

Commonly employed reducing agents for such transformations include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of the related 1,4-dioxaspiro[4.4]nonan-6-one to its corresponding alcohol is effectively achieved using sodium borohydride in a protic solvent such as methanol (B129727) . These reactions typically proceed with high yield and can be performed under mild conditions. The choice of reducing agent can influence the stereochemical outcome of the reaction, a critical consideration in asymmetric synthesis.

ReagentTypical SolventGeneral ConditionsProductReference Example
Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH)0°C to room temperature2,7-Dioxaspiro[4.4]nonan-4-olReduction of 1,4-dioxaspiro[4.4]nonan-6-one
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or Tetrahydrofuran (B95107) (THF)0°C to reflux, followed by aqueous workup2,7-Dioxaspiro[4.4]nonan-4-olGeneral reduction of ketones

Beyond reduction, the carbonyl group at C4 is a key handle for carbon-carbon and carbon-heteroatom bond formation through various transformations, including condensation reactions. These reactions enable the extension of the molecular framework and the introduction of new functional groups.

For example, the carbonyl groups in related dioxo-spiro compounds can undergo condensation reactions with alcohols and amines to form larger molecular structures smolecule.com. Synthesis of related diazaspiro compounds often involves the condensation of a ketone with a diamine, followed by cyclization . Such reactions are typically catalyzed by either acid or base and proceed under reflux conditions. The steric hindrance around the C4 ketone, imposed by the spiro system, may influence reaction rates but does not preclude these transformations .

Reaction TypeReactantTypical ConditionsPotential Product ClassReference Example
Aldol CondensationAnother enolizable ketone or aldehydeAcidic or basic catalysisβ-Hydroxy ketone or α,β-Unsaturated ketoneGeneral ketone reactivity
Knoevenagel CondensationActive methylene (B1212753) compound (e.g., malononitrile)Basic catalyst (e.g., piperidine)Ylidene derivativeUsed in synthesis of spirocyclic anhydrides
Reductive AminationAmine (R-NH₂) and a reducing agent (e.g., NaBH₃CN)Mildly acidic pHSubstituted amineGeneral ketone transformation

Directed Modifications of the Dioxaspiro Ring System

The spiroketal moiety, while generally stable, can be selectively modified through controlled ring-opening and functionalization reactions, providing access to a different class of derivatives.

The dioxaspiro[4.4]nonane skeleton is susceptible to ring-opening under certain conditions, particularly in the presence of acid. In the analogous 1,7-Dioxaspiro[4.4]nonan-4-one, the two ether oxygen atoms facilitate ring-opening reactions under acidic conditions, which can lead to the formation of dicarboxylic acid derivatives . This reactivity provides a pathway to linear or macrocyclic structures from the compact spirocyclic precursor.

Conversely, ring-closing reactions are fundamental to the synthesis of the spiroketal core itself. A highly efficient method for constructing the related 2,7-dioxaspiro[4.4]nonane-1,6-dione scaffold involves the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids researchgate.net. This reaction proceeds smoothly under mild conditions and tolerates a variety of substituents, affording the desired spirodilactones in quantitative yields researchgate.net. This type of intramolecular cyclization highlights a powerful strategy for constructing the core ring system from acyclic precursors.

The chemistry of related spirolactones, such as 2,7-dioxaspiro[4.4]nonane-1,6-dione and its derivatives, is dominated by reactions at the carbonyl centers of the lactone rings researchgate.netnih.gov. These ester functionalities are susceptible to nucleophilic attack, leading to ring-opening via esterification or transesterification pathways.

For example, the aminolysis of 3,8-dibutyl-2,7-dioxaspiro[4.4]nonane-1,6-dione with n-butylamine demonstrates this reactivity google.com. The reaction proceeds via nucleophilic attack on the lactone carbonyl, leading to the opening of the ester ring to form an amide. One ring of the spirolactone was observed to react quickly, while the second ring reacted more slowly google.com. This differential reactivity suggests a stepwise modification is possible. These transformations are analogous to transesterification, where an alcohol would be used as the nucleophile instead of an amine, resulting in a new ester and a ring-opened hydroxy acid. The synthesis of the spirolactone scaffold itself from dialkynylmalonic acids is a double intramolecular esterification (lactonization) process researchgate.net.

When the spiroketal scaffold is appropriately functionalized, nucleophilic substitution reactions offer a powerful tool for derivatization. These reactions typically occur on side chains attached to the spirocyclic core rather than on the core itself, unless a suitable leaving group is present.

For instance, research on 1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide, a related compound, shows that the methanaminium group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents smolecule.com. Similarly, the synthesis of spiroketal-based NK(1) antagonists has involved iterative nucleophilic substitution of precursors to build the final spiroketal structure researchgate.net. In other cases, functional groups on the side chain of a spiroketal, such as a hydroxyl group, can be converted into good leaving groups (e.g., tosylates or mesylates) to facilitate substitution by a wide range of nucleophiles.

Introduction of Specific Functional Groups (e.g., Azido (B1232118) Moieties)

The strategic introduction of specific functional groups onto the 2,7-dioxaspiro[4.4]nonane scaffold is a key step in developing derivatives for further chemical modification and application. The azido moiety (–N₃) is a particularly valuable functional group as it is a versatile precursor for the formation of amines via reduction or for the construction of triazole rings through cycloaddition reactions, famously utilized in "click chemistry."

A common strategy for introducing an azide (B81097) is through nucleophilic substitution. Research has demonstrated a direct route to azido-functionalized derivatives starting from a halogenated precursor. arkat-usa.orgresearchgate.net Specifically, 3-(bromomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione derivatives can be converted into their corresponding 3-(azidomethyl) analogs. arkat-usa.orgresearchgate.net This transformation is typically achieved by treating the bromomethyl compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. arkat-usa.orgresearchgate.net This reaction proceeds via an Sₙ2 mechanism, where the azide anion displaces the bromide.

The synthesis of 3-(azidomethyl)-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione from its bromomethyl precursor resulted in an 80% yield. researchgate.net Similarly, the 3,8,8-trimethyl-substituted analog was also successfully synthesized using this method. arkat-usa.org While these examples pertain to the dione (B5365651) analog of the parent compound, the fundamental chemical principle of converting a suitable leaving group (like a halide or a sulfonate ester) into an azide is a broadly applicable derivatization strategy for the 2,7-dioxaspiro[4.4]nonane system. nih.gov

Table 1: Synthesis of Azido-Functionalized 2,7-Dioxaspiro[4.4]nonane-1,6-dione Derivatives Data derived from multiple research findings. arkat-usa.orgresearchgate.net

Starting MaterialReagentSolventTemperatureProductYield (%)
3-(Bromomethyl)-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dioneSodium AzideDMSORoom Temp.3-(Azidomethyl)-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione80
3-(Bromomethyl)-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dionesSodium AzideDMSORoom Temp.3-(Azidomethyl)-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-diones83

Synthesis of Polyfunctionalized this compound Derivatives and Analogs

The core 2,7-dioxaspiro[4.4]nonane structure serves as a scaffold for the synthesis of a wide array of polyfunctionalized derivatives and analogs. These modifications are designed to alter the molecule's chemical properties and steric profile. Research efforts have produced derivatives featuring diverse functional groups, including arylidenes, morpholinyls, and quaternary ammonium (B1175870) salts.

A notable method for creating complex derivatives is the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids. researchgate.net This reaction proceeds under mild conditions and provides an efficient route to 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones in high yields. researchgate.net The reaction is versatile, accommodating various substituents on the aryl rings of the starting material, which allows for fine-tuning of the final product's properties. researchgate.net The process involves a double hydroalkoxylation/cyclization cascade, demonstrating a sophisticated approach to building the spirobislactone system. researchgate.net

Table 2: Gold(I)-Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones Data derived from a study on gold-catalyzed cyclization. researchgate.net

Aryl Group in Starting MaterialCatalystProductYield (%)
PhenylJohnPhosAu(MeCN)SbF₆3,8-Bis(phenylmethylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione98
4-MethylphenylJohnPhosAu(MeCN)SbF₆3,8-Bis((4-methylphenyl)methylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione98
4-MethoxyphenylJohnPhosAu(MeCN)SbF₆3,8-Bis((4-methoxyphenyl)methylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione99
4-ChlorophenylJohnPhosAu(MeCN)SbF₆3,8-Bis((4-chlorophenyl)methylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione99

Another class of polyfunctionalized analogs includes those with nitrogen-containing heterocyclic substituents. The compound 3,8-bis(4-morpholinylmethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione is a key example. nih.govontosight.ai The synthesis of this molecule involves introducing morpholinylmethyl groups at the 3 and 8 positions of the spirodione core. ontosight.ai The presence of the morpholine (B109124) rings adds basic nitrogen atoms to the structure, significantly altering its chemical character. ontosight.ai

Furthermore, the scaffold has been modified to include charged functional groups. The synthesis of 1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro[4.4]nonane-3-methanaminium bromide demonstrates the introduction of a quaternary ammonium salt. smolecule.com This functionalization imparts permanent positive charge and increased water solubility to the molecule. The synthesis of such complex derivatives often involves multi-step pathways that include both cyclization to form the spiro core and subsequent functionalization reactions. smolecule.com

The synthesis of azido-derivatives, as discussed previously, also represents a route to polyfunctionalized compounds. researchgate.net The resulting 3-(azidomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-diones are themselves polyfunctionalized molecules (containing dione, spiroketal, and azide groups) and are primed for further elaboration into more complex structures like triazole-hybrids via click chemistry. arkat-usa.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies for 2,7 Dioxaspiro 4.4 Nonan 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2,7-dioxaspiro[4.4]nonan-4-one and its analogues. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification of spiro compounds.

In the ¹H NMR spectrum of a 2,7-dioxaspiro[4.4]nonane derivative, specific signals corresponding to the protons in the spirocyclic system can be observed. For instance, in a derivative synthesized from oleic acid, the protons of the 1,4-dioxaspiro[4.4] ring resonate at δ = 1.72-1.89 ppm and δ = 3.80-3.92 ppm. researchgate.net The chemical shifts and coupling constants of the methylene (B1212753) (CH₂) and methine (CH) protons provide valuable information about their chemical environment and spatial relationships. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For a 1,4-dioxaspiro[4.4]nonane derivative, signals corresponding to the carbons in the spiro ring appear at δ = 33.9-34.2 ppm and δ = 78.4-78.5 ppm. researchgate.net The presence of a carbonyl group (C=O) is typically indicated by a signal in the downfield region of the spectrum, around δ = 174-186 ppm. researchgate.netrsc.org

A detailed analysis of both ¹H and ¹³C NMR data allows for the unambiguous confirmation of the this compound backbone.

Table 1: Illustrative ¹H and ¹³C NMR Data for Dioxaspiro[4.4]nonane Derivatives

Nucleus Chemical Shift (δ) ppm Assignment
¹H NMR 3.80-3.92 -CH- protons in the dioxaspiro ring researchgate.net
1.72-1.89 -CH₂- protons in the dioxaspiro ring researchgate.net
¹³C NMR 174.9 C=O (lactone) rsc.org
82.4 Spirocarbon rsc.org
78.4-78.5 Carbons in the dioxaspiro ring researchgate.net
33.9-34.2 Carbons in the dioxaspiro ring researchgate.net
40.4 -CH₂- in lactone ring rsc.org

Note: The chemical shifts are illustrative and can vary depending on the specific derivative and solvent used.

While one-dimensional NMR provides connectivity information, two-dimensional (2D) NMR techniques are crucial for elucidating the stereochemistry of complex molecules like this compound derivatives. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for determining the relative configuration of stereocenters.

NOESY identifies protons that are close in space, even if they are not directly bonded. Correlations in a NOESY spectrum indicate through-space interactions, which helps in assigning the stereochemistry at the spirocenter and other chiral centers within the molecule. For complex steroidal derivatives containing a dioxaspiro[4.4]nonane system, NOESY experiments have been instrumental in determining the structures of various isomers. csic.es

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. researchgate.net

Electron ionization (EI) mass spectrometry of spiro compounds often shows a discernible molecular ion peak (M⁺·), which allows for the determination of the elemental composition. aip.org The fragmentation of the molecular ion provides a characteristic fingerprint that can be used for structural confirmation. For example, the mass spectrum of a methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate showed a molecular ion at m/z = 396, with subsequent fragmentation leading to characteristic ions. researchgate.net The fragmentation of 1,6-Dioxaspiro[4.4]nonane-2,7-dione has also been studied. nist.gov

Table 2: Key Mass Spectrometry Data for a Dioxaspiro[4.4]nonane Derivative

m/z Interpretation
396 Molecular Ion (M⁺·) researchgate.net
381 Loss of a methyl group researchgate.net
325 Further fragmentation researchgate.net
297 Further fragmentation researchgate.net
265 Further fragmentation researchgate.net

Note: This data is for methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate and serves as an example of fragmentation analysis.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of a strong absorption band in the carbonyl region is a key diagnostic feature.

The lactone carbonyl group (C=O) in the this compound structure gives rise to a characteristic strong absorption band in the region of 1735-1787 cm⁻¹. arkat-usa.orgcdnsciencepub.com Additionally, the C-O-C stretching vibrations of the two ether linkages in the spiroketal system typically appear in the fingerprint region, around 1072 cm⁻¹. researchgate.net

Table 3: Diagnostic IR Absorption Frequencies for Dioxaspiro[4.4]nonane Derivatives

Functional Group Absorption Range (cm⁻¹)
C=O (lactone) 1735 - 1787 arkat-usa.orgcdnsciencepub.com

X-ray Crystallography for Definitive Solid-State Structural Determination of Dioxaspiro[4.4]nonane Derivatives

For an unambiguous and definitive determination of the three-dimensional structure of this compound derivatives in the solid state, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

While obtaining suitable crystals can be a challenge, the structural information gleaned from X-ray analysis is unparalleled. For instance, the crystal structures of complex natural products containing the dioxaspiro[4.4]nonane moiety have been elucidated using this method, confirming the stereochemical assignments made by other spectroscopic techniques. csic.esacs.org X-ray analysis has been used to confirm the structures of various dioxaspiro[4.4]nonane derivatives, including those with different ring substitutions and stereochemistries. csic.esacs.org

Computational Investigations and Mechanistic Insights into 2,7 Dioxaspiro 4.4 Nonan 4 One Chemistry

Quantum Chemical Calculations for Unraveling Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms, including the identification of transition states and intermediates. rsc.orgrsc.org While specific studies solely on 2,7-dioxaspiro[4.4]nonan-4-one are not extensively documented in the provided results, the principles of applying these methods to similar heterocyclic and spirocyclic systems are well-established.

For instance, the synthesis of spiroketals often involves cascade reactions, such as intramolecular hemiacetalization followed by an oxy-Michael addition. nih.gov Computational modeling can map out the potential energy surface of such a cascade, identifying the transition state geometries and activation energies for each step. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

In reactions involving spiroketals, such as ring-opening or rearrangement, DFT calculations can model the bond-breaking and bond-forming processes. By locating the transition state structures, chemists can gain insight into the concerted or stepwise nature of the mechanism. For example, in the acid-catalyzed hydrolysis of a spiroketal, calculations could determine whether the protonation of one of the oxygen atoms is the rate-determining step and model the subsequent C-O bond cleavage.

Furthermore, computational studies can investigate the role of catalysts in reactions leading to or involving this compound. For example, in a metal-catalyzed or organocatalyzed synthesis, calculations can model the interaction of the catalyst with the substrate, identifying the key non-covalent interactions that stabilize the transition state and lower the activation barrier. nih.gov

Conformational Analysis and Energetics of the Spiro[4.4]nonane Ring System

The spiro[4.4]nonane framework, which forms the core of this compound, possesses a unique three-dimensional structure with distinct conformational possibilities. ontosight.ai The two five-membered rings are joined at a single spiro carbon, and their relative orientations can lead to different conformers. nih.gov

Computational methods, such as molecular mechanics and quantum mechanics, are employed to perform a thorough conformational analysis of the spiro[4.4]nonane ring system. These calculations can predict the relative energies of different conformers, such as twisted and envelope forms for the five-membered rings, and identify the most stable (lowest energy) conformation. The rigidity of the spirocyclic structure often leads to higher melting points and densities compared to their non-spiro isomers. ontosight.ai

Understanding the conformational preferences is crucial as it directly impacts the molecule's reactivity and its interaction with other molecules, such as enzymes or receptors in a biological context.

Predictive Modeling of Spectroscopic Parameters and Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for the characterization and identification of novel compounds like this compound. Methods like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental data to confirm the structure of the synthesized molecule. nih.gov Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be computed to aid in the identification of functional groups.

Beyond simple structure confirmation, computational modeling can establish structure-reactivity relationships. libretexts.org By systematically modifying the structure of this compound in silico (e.g., by adding substituents) and calculating various electronic properties (e.g., atomic charges, frontier molecular orbital energies), it is possible to predict how these changes will affect the molecule's reactivity. nih.gov For example, calculations could predict how a substituent on the spiro[4.4]nonane framework would influence the electrophilicity of the carbonyl carbon or the nucleophilicity of the oxygen atoms. This predictive capability can guide the design of new derivatives with desired chemical properties. nih.gov

Computational Method Predicted Spectroscopic Parameter Application in Characterization
Density Functional Theory (DFT)¹H and ¹³C NMR Chemical ShiftsComparison with experimental spectra to confirm molecular structure. nih.gov
Density Functional Theory (DFT)Infrared (IR) Vibrational FrequenciesIdentification of key functional groups (e.g., C=O, C-O-C).
Time-Dependent DFT (TD-DFT)UV-Vis Absorption SpectraPrediction of electronic transitions and comparison with experimental data.

Computational Prediction of Stereochemical Outcomes in Asymmetric Syntheses

The synthesis of chiral spiroketals, including enantiomerically pure forms of this compound, is a significant challenge in organic chemistry. nih.gov Computational chemistry plays a vital role in understanding and predicting the stereochemical outcomes of asymmetric syntheses. nih.govyoutube.com

In organocatalyzed or metal-catalyzed asymmetric reactions, computational models can be built to represent the transition state assembly, including the substrate, the catalyst, and any other relevant molecules. nih.gov By calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products, it is possible to predict which stereoisomer will be formed in excess.

For example, in a catalytic asymmetric synthesis of a spiroketal, the catalyst creates a chiral environment that favors one reaction pathway over another. nih.gov DFT calculations can be used to model the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the catalyst and the substrate in the transition state. These models can reveal the origin of the enantioselectivity and allow for the rational design of more effective catalysts. nih.gov The ability to computationally screen different catalysts and reaction conditions can significantly accelerate the development of new asymmetric synthetic methods.

Computational Approach Application in Asymmetric Synthesis Predicted Outcome
Transition State Modeling (DFT)Analysis of diastereomeric transition states in the presence of a chiral catalyst. nih.govEnantiomeric excess (ee) and major stereoisomer.
Molecular DockingSimulating the interaction of a prochiral substrate with a chiral catalyst.Preferred binding mode leading to a specific stereochemical outcome.
Analysis of Non-Covalent InteractionsIdentifying key interactions (e.g., hydrogen bonds, steric clashes) that govern stereoselectivity. nih.govRationale for the observed or predicted stereochemistry.

Academic Research Applications and Future Perspectives for 2,7 Dioxaspiro 4.4 Nonan 4 One

The Role of 2,7-Dioxaspiro[4.4]nonan-4-one as a Versatile Chemical Building Block in Organic Synthesis

The 2,7-dioxaspiro[4.4]nonane framework is a recurring motif in a variety of natural products and biologically active compounds. researchgate.netunibo.it This has spurred considerable research into the synthesis and application of derivatives like this compound as versatile intermediates in organic synthesis. These compounds serve as chiral building blocks, enabling the construction of intricate molecular structures with high stereocontrol.

The synthesis of complex molecules often relies on the use of rigid scaffolds to control stereochemistry and build molecular complexity. The 2,7-dioxaspiro[4.4]nonane skeleton provides a well-defined three-dimensional structure that can be strategically functionalized. For instance, derivatives of this spiroketal have been utilized as key intermediates in the synthesis of various complex organic compounds. ontosight.aismolecule.com The reactivity of the ketone and the lactone functionalities in this compound allows for a range of chemical transformations, including reductions, nucleophilic additions, and ring-opening reactions, providing access to a diverse array of more complex molecular architectures.

One notable application is in the synthesis of spirobislactones, which are present in several bioactive natural products. researchgate.net Efficient methods for the synthesis of substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones have been developed using gold-catalyzed cyclization, highlighting the utility of the core spiroketal structure in generating molecular diversity. researchgate.net

The spiroketal unit is a common feature in many natural products, including polyether antibiotics, pheromones, and marine toxins. researchgate.netresearchgate.netmdpi.com Consequently, the development of synthetic strategies for the stereoselective construction of spiroketals is a major focus in organic chemistry. researchgate.net The 2,7-dioxaspiro[4.4]nonane framework, as a subtype of the broader spiroketal class, is a key target in the total synthesis of natural products containing a [4.4] spiroketal system.

For example, the total synthesis of natural products like talaromycin A and B, which contain a 1,6-dioxaspiro[4.4]nonane core, has been achieved using common spiroketal intermediates. researchgate.net Furthermore, the synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif found in the immunosuppressive triterpenoid (B12794562) Phainanoid F was accomplished in a multi-step synthesis where the spiroketal was formed via a furan (B31954) oxidative spirocyclization. researchgate.netlookchem.com These examples underscore the importance of dioxaspiro[4.4]nonane derivatives in accessing complex and biologically relevant natural products.

Table 1: Examples of Natural Products Containing a Dioxaspiro[4.4]nonane or Related Spiroketal Motif

Natural Product Source Key Synthetic Strategy for Spiroketal Reference
Talaromycin A & B Fungi Isomerization of a common spiroketal intermediate researchgate.net
Phainanoid F Not specified Furan oxidative spirocyclization researchgate.netlookchem.com
Reveromycin A Soil actinomycete Hetero-Diels-Alder reaction arkat-usa.orgumich.edu
Ascospiroketal A Not specified Silver(I)-promoted cyclization cascade sfu.ca
Cephalosporolide E & F Not specified Silver(I)-promoted spirocyclization sfu.ca

Beyond its use in synthesizing discrete molecules, the 2,7-dioxaspiro[4.4]nonane scaffold has found applications in polymer chemistry. Spirobislactones, which are structurally related to this compound, have been patented as crosslinking reagents for creating polymeric materials used in automotive coatings. researchgate.net

The ring-opening polymerization of spirocyclic bis(γ-lactone)s, such as 1,6-dioxaspiro[4.4]nonane-2,7-dione, with bisepoxides can lead to the formation of polyesters. acs.org This type of polymerization is of interest due to the potential for creating degradable thermosets. scispace.com The copolymerization of diglycidylether of bisphenol-A (DGEBA) with 1,6-dioxaspiro[4.4]nonan-2,7-dione, initiated by tertiary amines, has been studied to understand the effects of hydroxyl groups on the curing kinetics and network formation. acs.orgscispace.comupc.edu These studies are crucial for designing new polymeric materials with tailored properties.

Methodological Innovations in Spiroketal Chemistry Driven by Dioxaspiro[4.4]nonane Research

Research focused on the synthesis of 2,7-dioxaspiro[4.4]nonane derivatives has contributed to the broader field of spiroketal chemistry. The challenges associated with controlling the stereochemistry at the spirocyclic center have led to the development of novel synthetic methods.

Strategies for spiroketal synthesis can be broadly categorized as either thermodynamically or kinetically controlled. arkat-usa.orgumich.edu For instance, the synthesis of the spiroketal fragment of reveromycin A utilized a kinetically controlled hetero-Diels-Alder reaction. arkat-usa.orgumich.edu In contrast, a thermodynamically controlled cyclization of a dihydroxyketone precursor was used for the spiroketal in spirofungin B. arkat-usa.org

More recent innovations include the use of transition metal catalysis. Gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid provides an efficient route to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones under mild conditions. researchgate.net Silver(I)-promoted cyclization of ketochlorohydrins has also proven to be a versatile method for synthesizing a range of spiroacetals, including those with the [4.4] ring system. sfu.ca These catalytic methods often offer advantages over traditional acid-catalyzed cyclizations, such as milder reaction conditions and improved stereoselectivity. researchgate.net

Unexplored Synthetic Routes and Derivatization Possibilities for this compound

While significant progress has been made, there remain numerous unexplored avenues for the synthesis and derivatization of this compound. The development of new synthetic routes that offer improved efficiency, stereocontrol, and substrate scope is an ongoing area of research.

One area for future exploration is the use of nitroalkanes as precursors to the dihydroxy ketone framework, which can then be cyclized to form the spiroketal. mdpi.com The Nef reaction, which converts a nitro group to a carbonyl, is a key step in this strategy. mdpi.com This approach could provide a flexible and convergent route to a variety of substituted 2,7-dioxaspiro[4.4]nonan-4-ones.

Further derivatization of the this compound core could lead to novel compounds with interesting properties. For example, the introduction of different functional groups at various positions on the spirocyclic backbone could modulate the compound's reactivity and biological activity. The synthesis of 3-(bromomethyl)-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-diones via bromocyclization of ethyl 3-allyl-5-methyl-2-oxotetrahydrofuran-3-carboxylates demonstrates a pathway to functionalized spiroketals that can serve as precursors for further chemical modification, such as the introduction of azido (B1232118) groups for click chemistry applications. arkat-usa.org

Broader Scientific Impact and Emerging Research Avenues for Dioxaspiroketones in Chemical Science

The study of dioxaspiroketones, including this compound, has a broader impact on chemical science by advancing our understanding of stereochemistry, reaction mechanisms, and the relationship between molecular structure and function. The unique conformational constraints of spirocyclic systems provide excellent models for studying stereoelectronic effects, such as the anomeric effect, which plays a crucial role in determining the stability and reactivity of these molecules. sfu.ca

Emerging research avenues in chemical science are likely to further leverage the unique properties of dioxaspiroketones. dcu.iechemistryworld.com The development of new catalytic systems for asymmetric spiroketalization remains a key challenge and an active area of research. Photocatalysis and electrochemistry are emerging as powerful tools in organic synthesis and could offer new, sustainable methods for constructing the spiroketal core. iupac.org

Furthermore, the incorporation of dioxaspiroketone units into more complex systems, such as metal-organic frameworks (MOFs) or supramolecular assemblies, could lead to materials with novel properties and applications in areas like catalysis, gas storage, and sensing. rsc.org The inherent chirality of many dioxaspiroketone derivatives makes them attractive building blocks for the construction of chiral materials and for applications in asymmetric catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.